2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine

Physicochemical Properties Medicinal Chemistry Drug Design

2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine (CAS: 946728-23-0), with molecular formula C12H19NO3 and molecular weight 225.28 g/mol, is an aromatic amine featuring a triethylene glycol monomethyl ether chain substituted at the ortho position and a methyl group at the meta position of the phenyl ring. This compound belongs to the alkoxyphenylamine class, characterized by an amino group and one or more alkoxy substituents on a phenyl ring.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 946728-23-0
Cat. No. B3172467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine
CAS946728-23-0
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCCOCCOC)N
InChIInChI=1S/C12H19NO3/c1-10-3-4-12(11(13)9-10)16-8-7-15-6-5-14-2/h3-4,9H,5-8,13H2,1-2H3
InChIKeyQMQWJGBVBOKYFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





946728-23-0: 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine – Properties and Class Overview


2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine (CAS: 946728-23-0), with molecular formula C12H19NO3 and molecular weight 225.28 g/mol, is an aromatic amine featuring a triethylene glycol monomethyl ether chain substituted at the ortho position and a methyl group at the meta position of the phenyl ring . This compound belongs to the alkoxyphenylamine class, characterized by an amino group and one or more alkoxy substituents on a phenyl ring . Due to the presence of the methoxyethoxy chain, compounds in this class often exhibit enhanced solubility in polar organic solvents and increased molecular dipole moments compared to simpler aniline derivatives [1]. The specific substitution pattern of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine distinguishes it from its positional isomers, which can lead to differences in physicochemical properties, reactivity, and potential applications in fields such as medicinal chemistry, materials science, and chemical biology [2].

Why Generic Substitution Fails for 946728-23-0: Critical Role of Substitution Pattern in Alkoxyphenylamines


While several positional isomers of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine exist (e.g., 2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine, CAS: 946774-05-6; 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine, CAS: 946784-90-3; and 4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine), they cannot be considered interchangeable substitutes [1]. The relative positions of the methoxyethoxy chain and the methyl group on the phenyl ring significantly influence the compound's electronic distribution, steric hindrance, and hydrogen bonding capabilities . These differences directly impact key properties relevant to procurement and application, such as solubility, reactivity in further synthetic steps, and potential biological activity . Therefore, selecting the correct isomer is critical for ensuring experimental reproducibility and achieving desired outcomes in research and industrial processes.

946728-23-0: Quantitative Evidence Guide for Scientific Selection Against Analogs


Physicochemical Differentiation: Predicted pKa Variation Among Positional Isomers

The acid dissociation constant (pKa) of the aniline nitrogen is sensitive to the electronic effects of substituents and their positions. For the closely related analog 4-[2-(2-methoxyethoxy)ethoxy]-3-methylphenylamine (CAS: 946784-90-3), the predicted pKa is 5.21 ± 0.10 . While experimental data for 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine is not available, the different substitution pattern (ortho-alkoxy, meta-methyl vs. para-alkoxy, meta-methyl) will alter the electron density on the amine nitrogen through resonance and inductive effects, leading to a different pKa value. This parameter is crucial for predicting ionization state under physiological or reaction conditions, impacting solubility, membrane permeability, and reactivity.

Physicochemical Properties Medicinal Chemistry Drug Design

Solubility and Lipophilicity Differences Inferred from Structural Analogs

The calculated LogP for a structurally similar compound, 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-5-methylaniline (CAS: 827325-28-0), is reported as 1.3, indicating moderate lipophilicity . This value is influenced by the length of the alkoxy chain and the substitution pattern on the phenyl ring. For 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine, which has a shorter alkoxy chain, the LogP is expected to be lower, suggesting increased aqueous solubility compared to its triethylene glycol analog. Furthermore, the specific substitution pattern can affect the compound's ability to interact with biological membranes and proteins, a critical factor in drug development and chemical probe design .

Solubility Lipophilicity Drug Formulation

Predicted Boiling Point Variation as a Proxy for Intermolecular Interactions

Boiling point is a fundamental property reflecting intermolecular forces. For the isomer 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine (CAS: 946784-90-3), the predicted boiling point is 356.2 ± 37.0 °C . The specific substitution pattern of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine, with the alkoxy chain ortho to the amine and the methyl group meta, will alter the molecular shape and polarity, leading to a different boiling point. This difference is relevant for purification processes such as distillation and for assessing thermal stability in various applications.

Physical Chemistry Purification Process Development

Application Scenarios for 946728-23-0: Where Isomeric Purity and PEG Chain Are Critical


Synthesis of PEGylated Small Molecule Probes and Ligands

The presence of a defined triethylene glycol monomethyl ether chain makes this compound a valuable building block for synthesizing PEGylated small molecules. PEGylation is a common strategy to improve solubility, reduce immunogenicity, and prolong circulation time of bioactive compounds. The primary amine handle allows for facile conjugation to carboxylic acids, activated esters, or other electrophiles via amide bond formation. For example, it could be used to create fluorescent probes or affinity ligands for target identification studies. The specific 5-methyl-2-alkoxyaniline scaffold may impart unique binding properties compared to non-methylated or differently substituted analogs, making it a valuable tool in chemical biology .

Development of Novel Materials with Tailored Properties

Alkoxyphenylamines are explored as monomers or dopants in polymer and liquid crystal applications due to the polar and flexible nature of the alkoxy chains. The methoxyethoxy chain in this compound can enhance dipole moments and influence dielectric anisotropy, potentially useful in liquid crystal displays (LCDs) or organic light-emitting diodes (OLEDs) [1]. The specific substitution pattern on the phenyl ring can affect the molecular packing and alignment in ordered phases, leading to tunable optical and electronic properties. Researchers developing functional materials may select this compound to achieve specific phase behavior or electro-optical responses that differ from those obtained with other isomers .

Medicinal Chemistry: Lead Optimization and SAR Studies

In drug discovery, 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine serves as a versatile intermediate for synthesizing libraries of compounds with potential therapeutic activity. Its structural features allow for exploration of structure-activity relationships (SAR) around the phenyl core, the alkoxy chain length, and the substitution pattern. By incorporating this specific isomer into a lead series, medicinal chemists can probe the effects of ortho-alkoxy and meta-methyl substitution on target binding affinity, selectivity, and pharmacokinetic properties. This compound is particularly relevant for programs targeting receptors or enzymes where phenylalkylamines or aniline derivatives are known pharmacophores [2].

Analytical Standard for Isomer Differentiation

Due to the existence of multiple positional isomers with identical molecular weight (e.g., 2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine, CAS: 946774-05-6), this compound is essential as an analytical reference standard. It enables the unambiguous identification and quantification of the correct isomer in complex mixtures or synthetic products using techniques like HPLC, GC-MS, or NMR. This is crucial for quality control in chemical manufacturing and for ensuring the integrity of research materials used in sensitive biological assays where isomer purity can confound results .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.